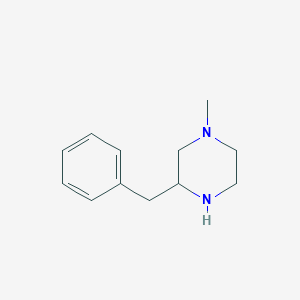

1-Methyl-3-BZP

描述

属性

IUPAC Name |

3-benzyl-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHPPXZJEYFKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569620 | |

| Record name | 3-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137539-25-4 | |

| Record name | 3-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Benzyl 1 Methylpiperazine

Established Synthetic Routes to 3-Benzyl-1-methylpiperazine

Traditional methods for constructing the piperazine (B1678402) ring or modifying a pre-existing one form the foundation of piperazine chemistry. These routes often involve multiple steps and require careful control of reaction conditions to achieve the desired substitution pattern.

The formation of the piperazine heterocycle itself can be achieved through several classical methods. One common industrial approach involves the reaction of ethanolamine (B43304) with a catalyst. Another widely recognized method is the cyclization of ethylenediamine (B42938) with 1,2-dichloroethane. While these methods are effective for producing piperazine, creating specifically substituted derivatives like 3-Benzyl-1-methylpiperazine from basic precursors is more complex.

A more targeted classical approach involves the cyclization of a suitably substituted diamine precursor. For instance, a derivative of N-benzylethylenediamine could be reacted with a two-carbon electrophile to form the piperazine ring. However, controlling the subsequent N-methylation to occur selectively at the desired nitrogen atom, away from the sterically hindered benzyl (B1604629) group, poses a significant challenge. These classical routes often suffer from the formation of isomeric byproducts and require extensive purification steps.

A more direct and controllable established route involves the sequential alkylation of a pre-formed piperazine derivative. For example, starting with 2-methylpiperazine (B152721), one could introduce the benzyl group via nucleophilic substitution using benzyl chloride. orgsyn.org This reaction, however, can lead to a mixture of mono- and di-benzylated products, as well as alkylation at both nitrogen atoms, necessitating careful control of stoichiometry and reaction conditions. acs.org The benzyl group is often used as a protecting group that can be removed via hydrogenolysis, which is an ideal strategy for preparing unsymmetrically disubstituted piperazines. orgsyn.org

Alternatively, a patent describes a method for obtaining the closely related compound (±)-3-phenyl-1-methylpiperazine through the cyclization of a novel intermediate, N-(2-(methylamino)-1-phenylethyl)-2-chloroacetamide. google.com This process involves an intramolecular nucleophilic substitution where the secondary amine displaces the chlorine atom, forming the piperazine ring in a single, reductive cyclization step. google.com This highlights a strategy where the substituents are positioned on an acyclic precursor before the ring-forming reaction.

Another key strategy is the reductive amination of an appropriate aldehyde with a piperazine derivative. mdpi.com For instance, reacting 2-methylpiperazine with benzaldehyde (B42025) under reductive conditions would yield 1-benzyl-3-methylpiperazine (B130311). Subsequent methylation of the remaining secondary amine would complete the synthesis of 3-Benzyl-1-methylpiperazine. The order of these steps can be reversed, starting with 1-methylpiperazine (B117243) and reacting it with a phenylacetaldehyde (B1677652) derivative.

| Starting Material | Reagent(s) | Key Transformation | Product | Reference |

| Piperazine Hexahydrate | 1. Piperazine dihydrochloride, Benzyl chloride; 2. NaOH; 3. Distillation | N-alkylation | 1-Benzylpiperazine | orgsyn.org |

| 2-Amino-2-phenyl-(N-methyl)acetamide | Chloroacetyl chloride | Amidation | N-(2-(Methylamino)-1-phenylethyl)-2-chloroacetamide | google.com |

| N-(2-(Methylamino)-1-phenylethyl)-2-chloroacetamide | Reducing Agent | Reductive Cyclization | (±)-3-Phenyl-1-methylpiperazine | google.com |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | N-Alkylation | Flibanserin | mdpi.com |

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic organic chemistry have led to more efficient, scalable, and environmentally friendly methods for preparing substituted piperazines. These include novel one-pot procedures, the avoidance of toxic transition metals, and the application of continuous manufacturing technologies.

Modern synthetic chemistry aims to reduce the number of steps, improve yields, and simplify purification. A simplified one-pot, one-step procedure for generating a variety of monosubstituted piperazines has been developed, which can achieve high yields and purity while minimizing costs. mdpi.com While this general method focuses on monosubstitution, the principles can be adapted. For instance, a one-pot reaction could involve the initial formation of 1-methylpiperazine from piperazine, followed by in-situ benzylation under controlled conditions to favor the desired product.

A study details a facile synthesis starting from commercially available 1-methylpiperazine or 1-benzylpiperazine. tandfonline.com In this multi-step process, 1-methylpiperazine is first reacted with t-butyl acetoacetate (B1235776) to form a ketoamide intermediate. This is then treated with phenylhydrazine (B124118) hydrochloride and subsequently cyclized using phosphorus oxychloride to form a pyrazolylpiperazine derivative. tandfonline.com While the final product is different, the initial steps demonstrate efficient methods for functionalizing 1-methylpiperazine, which are relevant to the synthesis of its benzyl derivatives.

To align with the principles of green chemistry, there is a growing interest in developing synthetic routes that avoid the use of toxic and expensive transition metals. Research has shown the development of transition-metal-free methods for creating C-C bonds, such as the sequential cross-coupling of benzal diacetates with organozinc reagents to form 1,1-diarylalkanes. nih.gov While not directly applied to piperazine synthesis, this demonstrates the potential for using organometallic reagents from more benign metals in key bond-forming steps that could be adapted for C-N bond formation.

Direct β-alkylation of aldehydes, achieved through the synergistic combination of photoredox catalysis and organocatalysis, represents another advanced, metal-free approach. acs.org This method allows for the C-H functionalization of saturated aldehydes. Such a strategy could potentially be used to construct the substituted backbone of the target molecule before the cyclization step, avoiding the need for metal catalysts.

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. researchgate.net The synthesis of benzylpiperazines is well-suited to this technology.

A direct and scalable synthesis of a benzylpiperazine has been demonstrated using reductive amination in a continuous-flow hydrogenation apparatus. thieme-connect.com In this protecting-group-free method, a benzaldehyde and a piperazine are passed through a heated reactor containing a heterogeneous palladium catalyst under a stream of hydrogen gas. thieme-connect.com This process is safe, environmentally friendly, and has been successfully scaled up. thieme-connect.com This exact approach could be used to synthesize 3-benzyl-1-methylpiperazine by reacting benzaldehyde with 2-methylpiperazine, followed by a separate methylation step, or by designing a multi-step flow process.

The benefits of flow chemistry are particularly evident in catalyst screening and process optimization, allowing for rapid determination of ideal conditions with minimal reagent use. researchgate.net This technology is a cornerstone of modernizing pharmaceutical ingredient manufacturing. tue.nl

| Technique | Key Features | Example Application | Advantages | Reference(s) |

| One-Pot Synthesis | Multiple reaction steps in a single reactor without isolating intermediates. | General synthesis of monosubstituted piperazines. | Reduced cost, time, and waste; increased efficiency. | mdpi.com |

| Flow Hydrogenation | Continuous stream of reagents passed over a catalyst bed. | Direct reductive amination of benzaldehyde and piperazine. | Scalable, safe, improved control, environmentally friendly. | researchgate.netthieme-connect.com |

Stereoselective Synthesis and Chiral Resolution of 3-Benzyl-1-methylpiperazine

The synthesis of specific stereoisomers of 3-benzyl-1-methylpiperazine is crucial, as the three-dimensional arrangement of atoms can significantly influence its properties and interactions in a chiral environment.

Enantioselective Preparation of 3-Benzyl-1-methylpiperazine Stereoisomers

The preparation of enantiomerically pure forms of 3-benzyl-1-methylpiperazine, which possesses a chiral center at the C3 position of the piperazine ring, can be achieved through several strategic approaches. These methods are designed to selectively produce or separate the desired (R)- or (S)-enantiomer from a racemic mixture.

One prominent method is kinetic resolution . This technique involves reacting a racemic mixture of 1-benzyl-3-methylpiperazine with a chiral reagent that reacts at different rates with each enantiomer. For instance, a chiral, hydroxamic acid-derived reagent can be used to acylate one enantiomer preferentially, allowing for the separation of the unreacted, enantiomerically-enriched amine from the acylated product. google.com A reported kinetic resolution of racemic 1-benzyl-3-methylpiperazine resulted in the recovery of the amine with an enantiomeric ratio (er) of 84:16, while the acylated product had an er of 92:8, demonstrating the feasibility of this separation. google.com

Another classic and widely used method is chiral resolution via diastereomeric salt formation . This process involves reacting the racemic base, 3-benzyl-1-methylpiperazine, with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, treatment with a strong base regenerates the pure enantiomeric amine. libretexts.org

Asymmetric synthesis, where a chiral center is created selectively, represents another advanced strategy. This can involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of materials. researchgate.netrsc.org For example, asymmetric approaches have been developed for related piperazine structures using chiral lithium amide bases to control stereoselectivity during key bond-forming reactions. nih.gov

| Method | Description | Example Reagent | Outcome |

| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent that acylates one enantiomer faster than the other. google.com | Chiral hydroxamic acid-derived reagent | Separation of the less reactive, enantiomerically-enriched amine from the more reactive, acylated product. google.com |

| Chiral Resolution | A racemic base is reacted with a chiral acid to form diastereomeric salts with different solubilities. libretexts.org | (+)-Tartaric acid | Separation of diastereomers by fractional crystallization, followed by regeneration of the pure enantiomer. libretexts.org |

| Asymmetric Synthesis | A chiral center is introduced stereoselectively using chiral reagents or catalysts. researchgate.netrsc.org | Chiral lithium amide bases | Direct formation of an enantiomerically-enriched product. nih.gov |

Impact of Stereochemistry on Compound Efficacy and Selectivity

The stereochemistry of a molecule is fundamentally important in medicinal chemistry and pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. The interaction between a small molecule and its biological target is highly dependent on a precise three-dimensional fit, similar to a key fitting into a lock.

For piperazine derivatives, chirality has been shown to be a critical determinant of biological activity and target selectivity. The (S)- and (R)-isomers of a compound can exhibit vastly different affinities for biological targets; in some cases, one enantiomer may be responsible for the desired therapeutic effect while the other is inactive or contributes to off-target effects.

In studies of related compounds, the stereochemistry and the location of substituents on the piperazine ring have been demonstrated to strongly influence binding profiles. For example, in a series of diketopiperazine analogs, the presence and location of the benzyl ring were critical for binding to opioid receptors, with different stereoisomers showing varied activity. nih.gov Similarly, research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines found that the presence of methyl substituents, which create chiral centers, increases the potency of the compounds as opioid receptor antagonists. nih.gov This underscores the principle that the specific 3D arrangement of the benzyl group and the methyl group in 3-benzyl-1-methylpiperazine is expected to be a key factor in its biological recognition and efficacy.

Derivatization and Functionalization Strategies for 3-Benzyl-1-methylpiperazine Analogues

3-Benzyl-1-methylpiperazine serves as a valuable scaffold in medicinal chemistry. Its structure can be systematically modified to create libraries of new compounds, or analogues, for the purpose of exploring biological activity and developing targeted agents.

Introduction of Varied Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery. They involve synthesizing a series of related compounds by systematically altering parts of a parent molecule and evaluating how these changes affect biological activity. This process helps to identify the key chemical features (pharmacophores) responsible for the molecule's effects.

The piperazine ring is a common target for such modifications. For instance, in the development of novel antituberculosis agents, a series of benzyl amides were prepared where the fluorine atom of 3- or 4-fluorobenzonitrile (B33359) was substituted with various cyclic secondary amines, including piperazine derivatives. nih.gov These new analogues were then tested to establish a clear SAR.

In another example, a series of N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives were synthesized and evaluated for cytotoxic activity. nih.gov The study explored the impact of different substituents on the N-4 position of the piperazine ring. The results indicated that the cytotoxic activities were significantly affected by the nature of these substituents. nih.gov

| N-Substituent on Piperazine Moiety | General Cytotoxic Activity |

| Unsubstituted (Piperazine) | Strong |

| Homopiperazine | Strong |

| N-Methylpiperazine | Strong |

| N-Ethylpiperazine | Moderate |

| N-Formylpiperazine | Moderate |

| N-Phenylpiperazine | Inactive |

| N-Pyridinylpiperazine | Inactive |

| N-Benzylpiperazine | Inactive |

Table based on findings from a study on dibenzo[a,c]carbazole derivatives, illustrating the principle of SAR. nih.gov

Synthesis of Chemically Modified Analogues for Targeted Biological Exploration

Building on SAR findings, chemists synthesize chemically modified analogues to optimize activity against a specific biological target. The 3-benzyl-1-methylpiperazine scaffold can be incorporated into larger, more complex molecules designed for a particular purpose.

For example, piperazine derivatives are frequently used in the design of novel anticancer agents. In one study, vindoline, a Vinca alkaloid monomer, was conjugated with various N-substituted piperazine pharmacophores to create new potential anticancer compounds. mdpi.com The results showed that conjugates containing specific piperazine derivatives, such as [4-(trifluoromethyl)benzyl]piperazine, exhibited significant antiproliferative effects. mdpi.com

Similarly, the piperazine moiety is a key component in the design of inhibitors for specific enzymes. Norindenoisoquinoline derivatives containing a piperazine group have been synthesized and evaluated as DNA topoisomerase I inhibitors. nih.gov The basic nitrogen atoms of the piperazine ring can be crucial for interacting with the enzyme-DNA complex. nih.gov These examples highlight the strategic use of piperazine-containing building blocks to construct novel molecules for targeted biological investigation. unisi.ittandfonline.com

Analytical Techniques for Reaction Monitoring and Product Characterization

A suite of analytical techniques is essential for monitoring the progress of synthetic reactions and for confirming the identity, purity, and structure of the final products, including 3-benzyl-1-methylpiperazine and its analogues.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of piperazine derivatives. rsc.org GC separates volatile compounds in a mixture, while MS provides information about the mass and fragmentation pattern of each component, allowing for definitive identification. This method is particularly useful for separating isomers and for the chemical characterization of complex samples. rsc.org A validated GC method is often preferred over High-Performance Liquid Chromatography (HPLC) with UV detection for simple piperazines, as these compounds can have poor UV chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is indispensable for elucidating the precise chemical structure of a synthesized compound. It provides detailed information about the connectivity and chemical environment of all hydrogen and carbon atoms in the molecule, confirming that the desired derivatization or functionalization has occurred. muni.cz

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. By detecting the vibrations of chemical bonds, FT-IR can confirm the presence of key structural features, such as N-H, C-H, and C-N bonds within the piperazine ring system. muni.cz

Chiral Chromatography , a specialized form of HPLC or GC, is used to separate and quantify the enantiomers of a chiral compound. nih.gov This is critical in stereoselective synthesis to determine the enantiomeric excess (e.e.) or enantiomeric ratio (er) of the product, confirming the success of a chiral resolution or asymmetric synthesis. nih.gov

| Analytical Technique | Primary Use in Analysis of 3-Benzyl-1-methylpiperazine |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of piperazines and their isomers in a mixture. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation and confirmation of molecular identity. muni.cz |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and confirmation of key chemical bonds. muni.cz |

| Chiral Chromatography (HPLC/GC) | Separation of enantiomers and determination of enantiomeric purity (e.g., enantiomeric excess). nih.gov |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

The structural confirmation of 3-Benzyl-1-methylpiperazine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of 3-Benzyl-1-methylpiperazine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-Benzyl-1-methylpiperazine, the spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the protons of the piperazine ring, and the protons of the methyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons would likely appear in the range of 7.2-7.4 ppm. The protons on the piperazine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other, appearing at different chemical shifts. The methyl group protons would present as a singlet, typically in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum of 3-Benzyl-1-methylpiperazine would show distinct signals for the carbons of the benzyl group, the piperazine ring, and the methyl group. The aromatic carbons of the benzyl group would resonate in the downfield region, typically between 125 and 140 ppm. The carbons of the piperazine ring would appear in the intermediate region, and the methyl carbon would be found in the upfield region.

Theoretical calculations using methods like Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p) can be employed to predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for confirmation. researchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is often used for such theoretical NMR predictions. researchgate.netsphinxsai.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For 3-Benzyl-1-methylpiperazine, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups are found just below 3000 cm⁻¹.

C-N stretching vibrations: These are typically observed in the 1000-1350 cm⁻¹ region.

C=C stretching vibrations: The aromatic ring of the benzyl group will show characteristic absorptions in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending vibrations: These are characteristic of the substitution pattern on the benzene (B151609) ring and appear in the 690-900 cm⁻¹ region.

Theoretical IR spectra can also be calculated using computational methods like DFT and compared with the experimental spectrum to aid in the assignment of vibrational frequencies. sphinxsai.com

Table 1: Spectroscopic Data for 3-Benzyl-1-methylpiperazine and Related Compounds

| Compound Name | Spectroscopic Technique | Key Observations |

| 3-Benzyl-1-methylpiperazine | ¹H NMR | Aromatic protons (benzyl), complex multiplets for piperazine ring protons, singlet for methyl protons. |

| ¹³C NMR | Signals for aromatic, piperazine ring, and methyl carbons. | |

| IR | Characteristic bands for C-H (aromatic and aliphatic), C-N, and C=C stretching, and C-H bending vibrations. | |

| 1-Benzylpiperazine | ¹H NMR | Aromatic protons, piperazine ring protons. |

| 1-Methylpiperazine | ¹H NMR | Piperazine ring protons, singlet for methyl protons. |

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for determining the purity of 3-Benzyl-1-methylpiperazine and for separating it from potential impurities, including starting materials, by-products, and isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For piperazine derivatives, reversed-phase HPLC is frequently used. researchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of 3-Benzyl-1-methylpiperazine would involve:

Column: A C18 or other suitable reversed-phase column.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.

Detector: A UV detector is commonly used, as the benzyl group in the molecule absorbs UV light. The detection wavelength would be set to an absorption maximum of the chromophore.

The purity of a sample is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like many piperazine derivatives. unodc.orgrsc.org

A typical GC-MS method for 3-Benzyl-1-methylpiperazine would involve:

GC Column: A capillary column with a suitable stationary phase, such as a polysiloxane-based phase. The choice of stationary phase is critical for resolving isomers. For instance, a 100% trifluoropropyl methyl polysiloxane (Rtx-200) capillary column has been shown to be effective in separating isomeric piperazines. nih.gov

Oven Temperature Program: A temperature gradient is typically used to ensure the elution of all components in a reasonable time with good peak shape.

Carrier Gas: Helium is commonly used as the carrier gas.

Injection: A small volume of a dilute solution of the sample is injected into the heated injector port.

MS Detector: The mass spectrometer detects the ions produced from the eluted components, providing both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of 3-Benzyl-1-methylpiperazine would show a molecular ion peak and characteristic fragmentation patterns that can be used for its definitive identification.

The separation of isomers can be challenging due to their similar physicochemical properties. rsc.org Derivatization of the piperazine nitrogen with reagents like perfluoroacylating agents can sometimes improve chromatographic separation and provide more informative mass spectra, although it may not always be sufficient to distinguish all isomers. nih.gov

Table 2: Chromatographic Methods for Piperazine Analysis

| Technique | Stationary Phase Example | Detector | Key Application for 3-Benzyl-1-methylpiperazine |

| HPLC | C18 reversed-phase | UV | Purity assessment, quantification. |

| GC-MS | Trifluoropropyl methyl polysiloxane (Rtx-200) | Mass Spectrometer | Purity assessment, identification, separation from isomers. nih.gov |

Pharmacological Characterization and Biological Activity of 3 Benzyl 1 Methylpiperazine

Central Nervous System (CNS) Activity Profiles

While direct and extensive research on the CNS profile of 3-Benzyl-1-methylpiperazine is not widely available in published literature, the broader family of piperazine (B1678402) derivatives, to which it belongs, is well-known for its interaction with various CNS targets. researchgate.netresearchgate.net The piperazine chemical structure is a key pharmacophore in a multitude of CNS-acting medications, suggesting the potential for related neurological activity. researchgate.net

Modulation of Neurotransmitter Systems

The general class of piperazine compounds is recognized for its capacity to modulate monoamine neurotransmitter pathways. researchgate.netresearchgate.net Many derivatives are explored for their potential therapeutic applications in treating depression and other mood disorders due to these interactions. smolecule.com

Specific studies detailing the effects of 3-Benzyl-1-methylpiperazine on the reuptake and release of dopamine (B1211576), serotonin (B10506), and noradrenaline are not prominent in the current body of scientific literature. However, the parent compound of this class, 1-Benzylpiperazine (BZP), is known to be a serotonergic agonist that also impacts dopamine and noradrenaline systems. nih.govunodc.org This established activity of the core benzylpiperazine structure suggests a potential, though unconfirmed, area of activity for its derivatives. General research into piperazine derivatives often focuses on their interaction with neurotransmitter systems. ontosight.ai

Direct receptor binding assays for 3-Benzyl-1-methylpiperazine are not extensively documented. Research into closely related molecules provides some context; for instance, a dicarboxylate derivative, 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, has been synthetically modified to improve its binding affinity for serotonin receptors, highlighting it as a potential lead compound for developing new antidepressants. The parent compound, BZP, is identified as a serotonergic agonist. nih.gov Furthermore, other benzylpiperazine derivatives have been shown to possess a high affinity for sigma-1 (σ1) receptors, which are involved in modulating neuroinflammation in various neurological diseases. nih.gov

Psychoactive and Psychostimulatory Effects in Preclinical Models

The piperazine class of compounds is generally associated with psychoactive effects. srce.hr While specific preclinical studies on the psychostimulatory profile of 3-Benzyl-1-methylpiperazine are limited, one study has utilized 1-benzyl-3-methylpiperazine (B130311) as a chemical starting point for the synthesis of new molecules. scispace.com These resulting derivatives demonstrated significant nootropic (cognition-enhancing) activity in a mouse passive avoidance test, indicating that modifications of the 1-benzyl-3-methylpiperazine structure can lead to compounds with notable effects on cognitive processes. scispace.com

Therapeutic Potential in Neurological and Mood Disorders Research

The therapeutic potential of 3-Benzyl-1-methylpiperazine is considered a subject for future investigation, largely based on the established pharmacological importance of the piperazine scaffold. researchgate.netresearchgate.netlookchem.com The N-methylpiperazine moiety is a feature of several approved CNS-acting drugs, and various derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.com A related compound, 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, is being explored for its potential utility in addressing neurological disorders. These examples underscore the therapeutic interest in the broader chemical class to which 3-Benzyl-1-methylpiperazine belongs.

Anticancer and Antiproliferative Research

Direct investigations into the anticancer or antiproliferative properties of 3-Benzyl-1-methylpiperazine have not been identified in the reviewed scientific literature. However, research into structurally similar compounds indicates that the piperazine scaffold is a recurring feature in the design of potential anticancer agents. researchgate.net

For example, a related but distinct compound, (S)-1-benzyl-3-methylpiperazine-2,5-dione, a diketopiperazine, was evaluated for its antiproliferative effects. This compound was tested against the K-562 human chronic myelogenous leukemia cell line. iiarjournals.orgiiarjournals.orgnih.gov The study demonstrated that this and other piperazine derivatives could inhibit the proliferation of these cancer cells. iiarjournals.org Additionally, another related compound, 1-N-CBZ-3-methylpiperazine, has been noted for its potential antiviral and anticancer activities. guidechem.com

| Compound | Cell Line | Activity | Reported IC50 |

|---|---|---|---|

| (S)-1-benzyl-3-methylpiperazine-2,5-dione | K-562 (Human Chronic Myelogenous Leukemia) | Antiproliferative | Data for this specific derivative was part of a broader study on piperazines. The study showed IC50 values for other active piperazine derivatives, such as compound A ((S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine) which had an IC50 of 30.10±1.6 μg/ml. iiarjournals.orgnih.gov |

Mechanisms of Action in Cancer Cell Lines

Derivatives of 3-Benzyl-1-methylpiperazine have been investigated for their effects on cancer cell viability and apoptosis. Studies on related compounds, such as 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, have shown the ability to induce apoptosis in cancer cell lines through specific signaling pathways, suggesting potential for cancer therapeutics. The core piperazine structure is recognized for its wide range of biological activities and favorable physicochemical properties, making it a valuable component in the design of new anticancer molecules. bohrium.com The introduction of a methylpiperazine substituent in some chemical series has been shown to enhance antiproliferative potency against certain cancer cell lines, such as HepG2. nih.gov For instance, a gambogic acid derivative containing a methylpiperazine substituent exhibited potent inhibitory activity against A549 and BGC-823 cancer cell lines. nih.gov Furthermore, some vindoline-piperazine conjugates have demonstrated significant antiproliferative effects across numerous human tumor cell lines. researchgate.netnih.gov

Inhibition of Key Enzymatic Targets (e.g., Kinases, Topoisomerase II, LSD1)

The 3-Benzyl-1-methylpiperazine moiety has been integral to the development of inhibitors for several key enzymatic targets in cancer therapy.

Kinases: The benzyl-linked N-methyl piperazine group has been utilized in the design of potent kinase inhibitors. For example, it was incorporated into a compound that acts as a highly potent inhibitor of Mixed Lineage Kinase 3 (MLK3), a target implicated in neurodegenerative diseases and potentially in cancer. nih.gov This structural element was chosen to increase the potential for central nervous system penetration due to its low polar surface area. nih.gov The N-methylpiperazine moiety is also a feature in several approved anticancer kinase inhibitors, where it is often added to improve water solubility and/or target affinity. mdpi.com In the context of p21-activated kinases (PAKs), which are emerging antitumor targets, a complex structure incorporating (S)-3-benzyl-1-methylpiperazine has been crystallized with human p21-activated kinase 4, highlighting its role in the development of orally active PAK inhibitors. rcsb.org

Topoisomerase II: While direct studies on 3-Benzyl-1-methylpiperazine as a topoisomerase II inhibitor are not prevalent in the provided results, the N-methyl piperazine motif is a component of potent topoisomerase II inhibitors. researchgate.net Topoisomerase II inhibitors are crucial in cancer therapy as they induce DNA damage in cancer cells. acs.orgmdpi.com They are generally categorized as "poisons," which stabilize the topoisomerase II-DNA complex, or "catalytic inhibitors," which interfere with the enzyme's function without causing DNA cleavage. acs.orgrsc.org Acridone derivatives containing an N-methyl piperazine have been identified as potent topoisomerase II inhibitors that can induce apoptosis. researchgate.net

LSD1: The N-benzyl-N-methyl terminal, a structure related to 3-Benzyl-1-methylpiperazine, has been explored in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in cancer. researchgate.net While this specific modification only led to a limited improvement in binding affinity, it underscores the exploration of this chemical space in targeting LSD1. researchgate.net The development of LSD1 inhibitors is a significant area of cancer research, with several compounds currently in clinical trials for hematological malignancies and solid tumors. nih.gov

Impact on Multidrug Resistance Mechanisms in Tumor Cells

Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp or ABCB1). bohrium.comcpu.edu.cnresearchgate.net Piperazine derivatives have been investigated as potential agents to overcome MDR. bohrium.com Some N-substituted piperazine derivatives have demonstrated the ability to inhibit the ABCB1 efflux pump, in some cases more potently than the reference inhibitor verapamil. bohrium.com The likely mechanism of action for these compounds is a competitive interaction with the P-gp substrate. bohrium.com The inclusion of a piperazine ring is a common strategy in the design of molecules targeting MDR. researchgate.netmdpi.com

In Vivo Antitumor Efficacy in Preclinical Models

The oral bioavailability and in vivo efficacy of compounds containing the 3-Benzyl-1-methylpiperazine scaffold have been demonstrated in preclinical cancer models. For instance, a potent PAK inhibitor incorporating this moiety was shown to be orally active in inhibiting tumor growth in vivo. rcsb.org Similarly, a pan-inhibitor of Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL), which also contains a methylpiperazine group, demonstrated significant prolongation of survival in mice with a model of chronic myeloid leukemia (CML) after daily oral administration. acs.org In a mouse model of acute myeloid leukemia (AML), a compound featuring a piperazine substituent showed significant antitumor activity without apparent toxicity. nih.gov

Antimicrobial and Antiviral Investigations

The versatility of the 3-Benzyl-1-methylpiperazine scaffold extends to its investigation in the context of infectious diseases.

Antitubercular Activity Research

The N-methylpiperazine moiety has been incorporated into compounds with demonstrated antitubercular properties. chemicalbook.com For example, a series of triclosan (B1682465) mimic diphenyl ether derivatives containing a piperazine ring were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. arabjchem.org Some of these compounds showed promising activity with a minimum inhibitory concentration (MIC) of 25 μg/mL. arabjchem.org In another study, piperidinol analogues, which share structural similarities with piperazine derivatives, exhibited potent antimycobacterial activity against M. tuberculosis with MIC values in the low micromolar range. nih.gov The piperazine ring has been identified as important for the whole-cell activity of some classes of antitubercular compounds. uq.edu.au

Anti-HIV Potential and Associated Mechanisms

The piperazine heterocycle is a known pharmacophore in the development of anti-HIV agents. researchgate.net Derivatives containing the N-methyl piperazine ring have been investigated for their potential to inhibit HIV replication. One study reported that a compound with this feature produced a 100% reduction in viral replication at a concentration of 50 μg/mL. researchgate.net The mechanism of action for some anti-HIV piperazine derivatives involves targeting the early stages of the viral life cycle by preventing the entry of the virus into host cells. nih.gov For example, CCR5 antagonists, which can incorporate piperazine structures, block the entry of R5 HIV-1 strains. nih.gov Isatin derivatives, when combined with a piperazine moiety, have also been evaluated for their anti-HIV activity. nih.gov

Anti-inflammatory and Immunomodulatory Research

Derivatives of benzylpiperazine are being investigated for their potential anti-inflammatory effects. One area of exploration is their activity as histamine (B1213489) H₄ receptor (H₄R) ligands. acs.org For example, 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline was identified as a potent H₄R ligand with nanomolar affinity. acs.org A related quinoxaline (B1680401) compound demonstrated significant anti-inflammatory properties in a carrageenan-induced paw edema model in rats, highlighting the potential of this chemical class in inflammation research. acs.org The piperazine ring is a common feature in biologically active compounds, including those with anti-inflammatory activity. researchgate.net While direct studies on 3-benzyl-1-methylpiperazine are limited, research on closely related structures provides a basis for its potential role in modulating inflammatory pathways.

Pain Management and Antinociceptive Studies

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein that modulates nociceptive signaling, making it a promising target for the development of novel pain therapeutics. nih.govacs.org A significant body of research has focused on designing and synthesizing benzylpiperazine derivatives as selective σ₁ receptor ligands. nih.govacs.org These efforts aim to create antagonists that can block the receptor's activity, which has been shown to enhance antinociception and decrease the hypersensitivity associated with pathological pain. nih.gov

Following the established pharmacophoric requirements for σ₁ receptor ligands—a basic amino group and two hydrophobic regions at specific distances—researchers have developed several potent and selective compounds. nih.govacs.org For instance, a series of benzylpiperazinyl derivatives was designed where the 4-methoxybenzylpiperazinyl moiety was combined with various hydrophobic groups. nih.govacs.org

One standout compound from this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15), demonstrated a very high affinity for the σ₁ receptor and significantly improved selectivity over the sigma-2 (σ₂) receptor. nih.govacs.org Other research has identified 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine (compound 25b) as another high-affinity and selective σ₁ receptor ligand. unimi.it Furthermore, studies on 3,4-dihydro-2(1H)-quinolinone derivatives identified a 1-methylpiperazine (B117243) derivative (compound 29) as being both potent and selective for the σ₁ receptor. researchgate.net

Table 2: Binding Affinities of Benzylpiperazine Derivatives at Sigma Receptors

| Compound | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |

| Compound 15 * | 1.6 | 1416 | 886 | nih.govacs.org |

| Compound 25b † | 0.074 | 3.48 | 47 | unimi.it |

| Compound 29 ‡ | 4.3 | 161 | 37.4 | researchgate.net |

| Lead Compound 8 | 4.9 | 2117 | 432 | nih.govacs.org |

*3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one †1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine ‡A 1-methylpiperazine derivative of 3,4-dihydro-2(1H)-quinolinone

Anti-allodynic Effects in Preclinical Pain Models

The development of benzylpiperazine-based σ₁ receptor antagonists has translated into significant efficacy in preclinical models of chronic pain. nih.govacs.org Allodynia, a condition where pain is caused by a stimulus that does not normally provoke pain, is a common feature of neuropathic pain states.

The potent and selective σ₁ receptor antagonist, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), was tested in a mouse model of neuropathic pain created by chronic constriction injury (CCI) of the sciatic nerve. nih.gov The study found that this compound produced dose-dependent anti-allodynic effects. nih.govacs.org Importantly, these pain-relieving effects were achieved at doses that did not cause sedation or impair locomotor activity, as confirmed by rotarod assay results. nih.gov These findings support the therapeutic potential of developing benzylpiperazine-based σ₁ receptor antagonists for the management of chronic and neuropathic pain. nih.govacs.org

Other Investigated Biological Activities

The piperazine nucleus has been identified as a valuable component in the design of molecules with antioxidant activity. researchgate.net Research has shown that incorporating a piperazine ring into the structure of known natural antioxidants can lead to improved free radical scavenging capabilities. researchgate.net

A study on a novel organic-inorganic hybrid material, 1-methylpiperazine-1,4-diium bis(nitrate), investigated its antioxidant potential through various assays. researchgate.net The results indicated that the compound possesses a remarkable trapping capacity for free radicals and a powerful reducing power, confirming its functionality as an antioxidant. researchgate.net The antioxidant properties were determined using DPPH radical scavenging, ABTS radical scavenging, hydroxyl radical scavenging, and ferric reducing power (FRP) assays. researchgate.net This suggests that the 1-methylpiperazine moiety can contribute significantly to the antioxidant profile of a compound.

Tyrosinase Inhibition Studies

While no direct studies specifically name 1-Benzyl-4-methylpiperazine as a tyrosinase inhibitor, the benzylpiperazine scaffold is a key structural motif in the design of new, potent tyrosinase inhibitors. Tyrosinase is a crucial enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for use in cosmetics.

Research has focused on synthesizing various derivatives of benzylpiperazine to enhance their inhibitory activity. For instance, a series of nitrophenylpiperazine derivatives were developed, and structure-activity relationship (SAR) analysis revealed that replacing the benzyl (B1604629) ring with other moieties like indole (B1671886) or pyridine (B92270) could significantly boost potency. nih.gov One study highlighted that 1-(4-fluorobenzyl)piperazine (B185958) fragments served as potent tyrosinase inhibitors, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net

Molecular docking studies have shown that the hydrophobic benzyl group of these compounds plays a critical role by forming important interactions within the enzyme's active site, contributing to their inhibitory potency. acs.org For example, π–cation interactions can occur between the benzyl group and arginine residues near the catalytic site. acs.org Research on benzoyl and cinnamoyl piperazine amides identified several compounds with significant inhibitory effects against mushroom tyrosinase, further underscoring the importance of the benzylpiperazine structure in this area. acs.org

Table 1: Tyrosinase Inhibition by Benzylpiperazine Derivatives (Note: Data is for related derivatives, not 3-Benzyl-1-methylpiperazine itself)

| Compound/Derivative Class | IC₅₀ Value (µM) | Key Findings |

|---|---|---|

| 1-(4-fluorobenzyl)piperazine Derivatives | 0.48 - 14.66 | Significantly more potent than reference compounds like kojic acid. nih.govresearchgate.net |

| Nitrophenylpiperazine-Indole Derivative (4l) | 72.55 | Indole moiety improved potency over a simple benzyl ring. nih.gov |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Outperformed kojic acid by approximately 100-fold. vulcanchem.com |

Adrenergic Receptor Blocking Effects

1-Benzyl-4-methylpiperazine (MBZP) has been identified as a pharmacological agent with notable adrenergic blocking activity in animal studies. lookchem.comwikipedia.org Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine, playing a vital role in the central and peripheral nervous systems. The blocking of these receptors can influence various physiological processes, including blood pressure and heart rate.

MBZP is a derivative of benzylpiperazine (BZP), a compound known to interact with multiple monoamine systems, including adrenergic, dopaminergic, and serotonergic systems. srce.hrresearchgate.net The peripheral actions of BZP on alpha-2 adrenoceptors can lead to reflex tachycardia and hypertension. researchgate.net The addition of the methyl group to form MBZP modifies its pharmacological profile. While it is known as a stimulant drug, its adrenergic blocking properties are a distinct feature observed in animal models. wikipedia.org This dual activity highlights the complex pharmacology of piperazine derivatives.

KRAS G12C Inhibition Research

There is no scientific evidence to suggest that 3-Benzyl-1-methylpiperazine or its isomer, 1-Benzyl-4-methylpiperazine, functions as a direct inhibitor of KRAS G12C. The KRAS oncogene, particularly the G12C mutation, is a major target in cancer therapy, and inhibitors are typically complex, highly specific molecules designed to covalently bind to the mutant cysteine residue. acs.orgnih.gov

However, the piperazine ring is a common structural component found in many advanced KRAS G12C inhibitors. The synthesis of these complex drugs often uses simpler piperazine-containing molecules as chemical building blocks. For example, the development of the clinical KRAS G12C inhibitor Sotorasib involves a synthesis pathway that utilizes (S)-3-methylpiperazine-1-carboxylate, a chiral piperazine derivative. mdpi.comacs.org Similarly, other patented KRAS G12C inhibitors describe synthetic routes starting with precursors like benzyl piperazine-1-carboxylate. google.comgoogle.com

The role of the piperazine moiety in these larger molecules is often to provide a soluble, biocompatible scaffold that correctly orients other functional groups to bind effectively to the target protein. mdpi.com Therefore, while simple compounds like benzyl-methyl-piperazine are not themselves KRAS G12C inhibitors, they represent a foundational chemical structure used in the synthesis of cutting-edge cancer therapeutics.

Table 2: Role of Piperazine Moieties in KRAS G12C Inhibitor Synthesis (Note: This table illustrates the use of piperazine precursors, not the activity of 3-Benzyl-1-methylpiperazine)

| Precursor Molecule | Final Drug/Inhibitor Class | Role of Piperazine |

|---|---|---|

| (S)-3-methylpiperazine-1-carboxylate | Sotorasib (AMG 510) | Incorporated as a core structural element during multi-step synthesis. mdpi.comacs.org |

| (S)-4-Boc-2-methylpiperazine | AMG 510 Analogues | Used as a building block to explore structure-activity relationships. acs.org |

| Benzyl piperazine-1-carboxylate | Patented KRAS G12C Inhibitors | Serves as a starting material in the synthesis of complex covalent inhibitors. google.com |

Mechanistic Insights and Molecular Pharmacology of 3 Benzyl 1 Methylpiperazine

Receptor Binding Profiles and Ligand-Target Interactions

3-Benzyl-1-methylpiperazine belongs to the benzylpiperazine class of compounds. Its parent compound, BZP, exhibits a complex pharmacological profile primarily centered on the modulation of monoamine neurotransmitter systems. researchgate.net BZP acts as a central nervous system stimulant by increasing the extracellular concentrations of dopamine (B1211576) and serotonin (B10506), and to a lesser degree, noradrenaline. drugsandalcohol.ieunodc.org This is achieved through both the stimulation of their release and the inhibition of their reuptake. unodc.orgeuropa.eu The psychoactive properties of BZP are attributed to these interactions with dopamine and serotonin systems. researchgate.net

While direct receptor binding data for 3-Benzyl-1-methylpiperazine is not extensively available, studies on related benzylpiperazine derivatives have identified interactions with sigma receptors (σ₁ and σ₂). nih.govresearchgate.net For instance, novel benzylpiperazinyl derivatives have been synthesized and shown to possess high affinity for the σ₁ receptor, suggesting this receptor family as a potential target for this class of compounds. nih.gov The interaction of BZP with key neurotransmitter systems is summarized in the table below.

Table 1: Receptor and Transporter Interactions of Benzylpiperazine (BZP)

| Target | Interaction | Reference |

|---|---|---|

| Dopamine Transporter | Release stimulation, Reuptake inhibition | unodc.orgeuropa.eu |

| Serotonin Transporter | Release stimulation, Reuptake inhibition | unodc.orgeuropa.eu |

| Noradrenaline Transporter | Release stimulation, Reuptake inhibition | unodc.orgeuropa.eu |

Enzyme Inhibition Kinetics and Selectivity Studies

Information regarding the direct enzyme inhibition kinetics of 3-Benzyl-1-methylpiperazine is limited in the current scientific literature. However, research on structurally related compounds provides some insight into potential enzymatic interactions. For example, certain N-methyl-piperazine chalcones have been identified as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). mdpi.comnih.gov

Studies on other N-methylpiperazine derivatives have also shown inhibitory activity against various cytochrome P450 (CYP) isoenzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com While these findings concern related structures and not 3-Benzyl-1-methylpiperazine itself, they suggest that compounds containing the N-methylpiperazine moiety have the potential to interact with and inhibit key metabolic enzymes. Further research is required to determine the specific enzyme inhibition profile of 3-Benzyl-1-methylpiperazine.

Intracellular Signaling Pathway Modulation

The primary mechanism of action for the parent compound, BZP, involves the modulation of intracellular signaling pathways secondary to its effects on monoamine neurotransmitters. By increasing the synaptic availability of dopamine, serotonin, and noradrenaline, BZP indirectly influences a multitude of downstream signaling cascades regulated by these neurotransmitters. drugsandalcohol.ieeuropa.eu

The stimulant properties of BZP are comparable to those of d-amphetamine, although with a significantly lower potency, estimated to be around 10% of that of d-amphetamine. europa.eu Peripherally, BZP's interaction with alpha-2 adrenoceptors is known to mediate cardiovascular effects such as reflex tachycardia and hypertension. researchgate.net Furthermore, the binding of related benzylpiperazine compounds to σ₁ receptors suggests a potential to modulate nociceptive signaling pathways, which are involved in the processing of pain. nih.gov

Metabolic Pathways and Biotransformation Studies

The biotransformation of 3-Benzyl-1-methylpiperazine is understood primarily through the extensive metabolic studies of its parent compound, BZP. These studies have identified key enzymes and pathways involved in its breakdown and excretion. researchgate.netdrugsandalcohol.ieeuropa.eu

The metabolism of BZP is significantly mediated by the cytochrome P450 (CYP) enzyme system. drugsandalcohol.ieeuropa.eu Specifically, the CYP2D6 isoenzyme has been identified as playing a central role in its degradation. researchgate.netdrugsandalcohol.ieeuropa.eu This is a critical aspect of its pharmacology, as CYP2D6 is known for its genetic polymorphism. researchgate.net Variations in the gene coding for CYP2D6 can lead to different metabolic phenotypes, such as "poor metabolizers," which may result in altered drug clearance and an increased risk of toxic effects. drugsandalcohol.ie This genetic variability can cause wide inter-individual differences in the susceptibility to the effects of BZP. researchgate.netdrugsandalcohol.ie

In addition to the CYP450 system, the enzyme Catechol-O-methyl-transferase (COMT) is also involved in the metabolism of BZP. researchgate.netdrugsandalcohol.ieeuropa.eu COMT is a key enzyme in the metabolic pathway of catecholamines like dopamine and noradrenaline. nih.gov Similar to CYP2D6, COMT activity is subject to genetically determined variations, which can further contribute to individual differences in how BZP is metabolized. researchgate.net

Studies in both animals and humans have led to the identification of several major metabolites of BZP. europa.eu The primary metabolic transformations include hydroxylation of the benzyl (B1604629) and piperazine (B1678402) rings, as well as degradation of the piperazine structure. A common pathway for compounds containing an N-methylpiperazine moiety is N-demethylation. mdpi.comresearchgate.net The identified metabolites of BZP are subsequently conjugated with glucuronic acid and/or sulfuric acid before being excreted in the urine. europa.eu

Table 2: Identified Metabolites of Benzylpiperazine (BZP)

| Metabolite | Description | Reference |

|---|---|---|

| 4-hydroxy-BZP | Hydroxylation on the benzyl ring | europa.eu |

| 3-hydroxy-BZP | Hydroxylation on the benzyl ring | europa.eu |

| 4-hydroxy-3-methoxy-BZP | Hydroxylation and subsequent methylation on the benzyl ring | europa.eu |

| Piperazine | Degradation product of the piperazine ring | europa.eu |

| Benzylamine | Degradation product | europa.eu |

| N-benzylethylenediamine | Degradation product | europa.eu |

Influence of Genetic Polymorphisms on Metabolic Fate and Risk Assessment

The metabolic fate of xenobiotics, including 3-Benzyl-1-methylpiperazine, is heavily influenced by the activity of drug-metabolizing enzymes, which can vary significantly among individuals due to genetic polymorphisms. While direct research on 3-Benzyl-1-methylpiperazine is not extensively detailed in the literature, inferences can be drawn from its parent compound, benzylpiperazine (BZP), and other N-methylpiperazine derivatives.

The metabolism of piperazine-containing compounds is primarily mediated by the cytochrome P450 (CYP) enzyme system and catechol-O-methyl-transferase (COMT). europa.eu For benzylpiperazine (BZP), the CYP2D6 isoenzyme is suggested to play a significant role. europa.eudrugsandalcohol.ie These enzyme systems are known to exhibit well-characterized genetic polymorphisms, leading to distinct population phenotypes such as poor, intermediate, extensive, and ultrarapid metabolizers. drugsandalcohol.ie An individual's metabolizer status can profoundly impact the plasma concentrations of the parent drug and its metabolites, which is a critical factor in assessing the substance's risk profile. drugsandalcohol.ie For instance, a poor metabolizer of a CYP2D6 substrate may experience elevated and prolonged plasma concentrations, potentially altering the compound's effects.

Based on studies of other N-methylpiperazine derivatives, a primary metabolic pathway for 3-Benzyl-1-methylpiperazine is likely N-demethylation, removing the methyl group from the piperazine ring. researchgate.net Hydroxylation of the benzyl or piperazine rings represents another probable metabolic route. europa.euresearchgate.net The resulting hydroxylated metabolites can be further conjugated with glucuronic or sulfuric acid before excretion. europa.eu

Given that enzymes like CYP2D6, CYP3A4, and CYP1A2 are central to the metabolism of many piperazine-based compounds, polymorphisms in the genes coding for these enzymes can alter the metabolic pathway of 3-Benzyl-1-methylpiperazine. nih.govresearchgate.net For example, variations in CYP1A2 activity have been shown to affect the formation of reactive metabolites from other therapeutic agents. nih.gov Therefore, genetic variations in these key enzymes could lead to inter-individual differences in the clearance and metabolic profile of 3-Benzyl-1-methylpiperazine, which is a crucial consideration for risk assessment.

Table 1: Potential Metabolic Pathways of 3-Benzyl-1-methylpiperazine and Influence of Genetic Polymorphisms

| Metabolic Reaction | Enzyme Family (Proposed) | Known Genetic Polymorphisms | Potential Impact on Metabolic Fate |

| N-Demethylation | Cytochrome P450 (CYP) | Yes (e.g., CYP3A4, CYP2D6) | Altered rate of conversion to the primary metabolite, 3-benzylpiperazine. |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Yes (e.g., CYP2D6) | Variation in the formation of hydroxylated metabolites on the benzyl ring. |

| Alicyclic Hydroxylation | Cytochrome P450 (CYP) | Yes (e.g., CYP2D6, CYP2C19) | Differences in the formation of hydroxylated metabolites on the piperazine ring. |

| O-Methylation | COMT | Yes | Altered metabolism of catechol metabolites formed after hydroxylation. |

Pharmacokinetic Considerations in Preclinical Development

The preclinical evaluation of a compound's pharmacokinetic (PK) profile is fundamental to its development. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. For 3-Benzyl-1-methylpiperazine, specific preclinical PK data is limited, but key considerations can be derived from research on related piperazine derivatives. bohrium.comnih.gov

A critical aspect of preclinical PK is understanding a compound's oral bioavailability and the factors that influence it. bohrium.com Paclitaxel (B517696), for example, has low oral bioavailability partly due to the efflux transporter P-glycoprotein (P-gp). bohrium.com Studies have shown that certain piperazine derivatives can act as P-gp inhibitors, thereby enhancing the oral bioavailability of P-gp substrates. bohrium.com In a study with male Sprague-Dawley rats, co-administration of a piperazine derivative with paclitaxel significantly increased its area under the plasma concentration-time curve (AUC), a measure of total drug exposure. bohrium.com This suggests that 3-Benzyl-1-methylpiperazine could potentially interact with drug transporters like P-gp, a factor that must be investigated in preclinical models to understand potential drug-drug interactions.

Standard pharmacokinetic parameters determined in preclinical studies include the maximum observed plasma concentration (Cmax), the time to reach Cmax (Tmax), the elimination half-life (T1/2), and the AUC. nih.gov For example, in a single-dose study of the piperazine derivative mefunidone in healthy subjects, oral administration led to rapid absorption, with median Tmax values ranging from 0.8 to 2.0 hours. nih.gov The mean elimination half-life ranged from 7.5 to 9.9 hours. nih.gov Preclinical studies in animal models such as rats or mice would be essential to establish these fundamental parameters for 3-Benzyl-1-methylpiperazine and to assess dose proportionality.

Metabolic stability is another key preclinical consideration. The use of liver and lung microsomes from different species (e.g., human, mouse, rat) helps to predict a compound's metabolic clearance and identify potential species differences in metabolism. nih.gov For instance, some benzyl-substituted compounds have shown rapid metabolism in liver and lung microsomes, which could indicate high first-pass metabolism and low bioavailability in vivo. nih.gov

Table 2: Representative Pharmacokinetic Parameters from a Preclinical Rat Study (Hypothetical Data for a Piperazine Derivative)

| Parameter | Unit | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax | ng/mL | 450 | 980 |

| Tmax | h | 1.5 | 0.1 |

| AUC(0-t) | ng·h/mL | 2100 | 1850 |

| T1/2 | h | 4.2 | 3.9 |

| Bioavailability (F) | % | 22.7 | N/A |

This table is illustrative and based on typical parameters evaluated in preclinical pharmacokinetic studies of small molecules. The values are not actual data for 3-Benzyl-1-methylpiperazine.

Structure Activity Relationships Sar and Ligand Design for 3 Benzyl 1 Methylpiperazine Analogues

Rational Design Principles for Piperazine (B1678402) Derivatives

The rational design of piperazine derivatives is a cornerstone of modern medicinal chemistry, enabling the creation of molecules with enhanced therapeutic potential. researchgate.net The piperazine ring is a versatile scaffold, frequently utilized due to its favorable physicochemical properties and its ability to interact with biological targets through various mechanisms. mdpi.comresearchgate.net

Importance of Substituent Position and Nature on Biological Activity

The nature of the substituent is equally critical. The introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a phenyl ring attached to the piperazine moiety has been shown to enhance anti-tumor activity in some contexts. nih.gov Conversely, other studies have indicated that an unsubstituted piperazine ring may be preferable for certain activities. tandfonline.com The presence of a phenyl group at the C-2 position of a related flavone (B191248) series, for instance, was found to be important for activity against K562 cancer cells, whereas methyl substituents at the same position were inactive. tandfonline.com

The substitution pattern on the piperazine ring itself is also a key determinant of activity. For example, in a series of coumarin-piperazine derivatives, the type of substituent at the N-4 position of the piperazine ring was the primary factor influencing affinity for certain receptors, with the order of preference being o-methoxyphenyl > phenyl > pyrimidine (B1678525) > pyridine (B92270). scienceopen.com Furthermore, studies on N-aryl piperazine CXCR4 antagonists revealed that substituents at the lower nitrogen atom of the piperazine ring led to a 10- to 100-fold increase in activity compared to compounds with an unsubstituted N-H at that position. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of piperazine derivatives based on available research findings.

| Substituent Position | Substituent Nature | Observed Effect on Biological Activity | Reference |

| Phenyl ring attached to piperazine | Electron-withdrawing groups (e.g., chloro, fluoro) | Enhanced anti-tumor activity | nih.gov |

| C-2 position of a flavone series | Phenyl group | Important for anti-K562 activity | tandfonline.com |

| C-2 position of a flavone series | Methyl group | Inactive against K562 cells | tandfonline.com |

| N-4 position of piperazine | o-methoxyphenyl group | Highest affinity for certain receptors | scienceopen.com |

| N-4 position of piperazine | Phenyl, pyrimidine, or pyridine groups | Lower affinity compared to o-methoxyphenyl | scienceopen.com |

| Lower nitrogen of piperazine | Aromatic substituent | 10- to 100-fold increase in CXCR4 antagonist activity | nih.gov |

| General | Unsubstituted piperazine ring | Better for anti-K562 activity in some flavone series | tandfonline.com |

Role of Ring Systems and Linkers in Pharmacological Profiles

The type of heterocyclic ring attached to the piperazine can dramatically alter its biological activity. For instance, in a study of wogonin (B1683318) derivatives, replacing a morpholine (B109124) or pyrrolidine (B122466) substituent with a piperazine or methylpiperazine led to significantly higher antiproliferative potency against the HepG2 cell line. tandfonline.com Similarly, replacing an arylpiperazine group with other heterocycles in another series resulted in a loss of cytotoxicity, highlighting the critical role of the piperazine nitrogen atoms and the substituted aryl group for binding. mdpi.com

The linker connecting the piperazine moiety to other parts of the molecule also plays a significant role. In a series of coumarin-piperazine derivatives, a three-carbon linker between the piperazine and coumarin (B35378) moieties was found in the most active compounds acting at the serotonin (B10506) level. scienceopen.com However, only minimal differences in affinity were observed when using either a three or four-carbon linker in another study, suggesting the optimal linker length can be target-dependent. scienceopen.com The nature of the linker is also crucial; for example, in CXCR4 antagonists, a carbonyl or sulfonamide linker between the piperazine nitrogen and an aromatic group was found to be optimal. nih.gov

Conformational Analysis and Molecular Flexibility Studies

The three-dimensional shape and flexibility of a molecule are critical determinants of its interaction with a biological target. For flexible molecules like 3-benzyl-1-methylpiperazine and its analogues, conformational analysis is essential to understand their preferred shapes and how they might adapt to a binding site. researchgate.net

The piperazine ring typically adopts a chair conformation. researchgate.net However, the presence of substituents can influence the ring's inversion barrier and the rotational barriers of attached groups. rsc.org NMR studies on N-acylated piperazines have shown that the interconversion of piperazine chair conformations and the rotation around the amide bond are key dynamic processes. rsc.org These studies have calculated the activation energy barriers for these processes to be between 56 and 80 kJ mol⁻¹. rsc.org

The flexibility of piperazine derivatives can be a double-edged sword in drug design. While flexibility allows a molecule to adopt an optimal conformation for binding (an "induced-fit" mechanism), it can also lead to a loss of entropy upon binding, which is energetically unfavorable. researchgate.netnih.gov Hierarchical clustering analysis has been used to classify the numerous conformations of highly flexible piperazine analogues, such as those of GBR 12909, to identify representative conformers for use in 3D-QSAR studies. nih.govnih.gov This approach helps to manage the complexity arising from molecular flexibility and to build more predictive models of biological activity. nih.gov

Influence of Chiral Centers on Biological Efficacy and Selectivity

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the biological activity of many drugs. pharmabiz.com The introduction of a chiral center, such as the one at the 3-position of 3-benzyl-1-methylpiperazine, can lead to enantiomers with significantly different biological efficacies and selectivities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.

The importance of stereochemistry has been demonstrated in various studies of piperazine derivatives. For instance, in a series of N-aryl piperazine CXCR4 antagonists, the stereochemistry was found to be of central importance to their potency. nih.gov Similarly, a study on chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives showed that the different enantiomers had varying affinities for dopamine (B1211576) D2 and D4 receptors. nih.gov

The separation and testing of individual enantiomers are therefore critical steps in the development of chiral drugs. This allows for the identification of the more active enantiomer (the eutomer) and the less active or potentially harmful enantiomer (the distomer). pharmabiz.com

Modulation of Lipophilicity and Bioavailability through Structural Modification

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com For piperazine derivatives, structural modifications can be used to modulate lipophilicity and thereby improve bioavailability. researchgate.net

The piperazine moiety itself is often incorporated into drug candidates to increase water solubility and improve pharmacokinetic properties. mdpi.comtandfonline.com The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, which increases the molecule's polarity and water solubility. tandfonline.com

However, a balance must be struck, as excessive lipophilicity can lead to poor solubility and increased metabolism, while very low lipophilicity can hinder membrane permeability. mdpi.com The introduction of different substituents can fine-tune the lipophilicity of a molecule. For example, adding polar groups can decrease lipophilicity, while adding non-polar groups can increase it. The position of these substituents is also important.

The following table illustrates how structural modifications can impact the lipophilicity and bioavailability of piperazine derivatives.

| Structural Modification | Effect on Lipophilicity | Effect on Bioavailability | Reference |

| Introduction of piperazine moiety | Generally decreases lipophilicity (increases hydrophilicity) | Generally improves bioavailability by increasing water solubility | mdpi.comtandfonline.com |

| Protonation of piperazine nitrogens | Increases polarity and water solubility | Can enhance absorption | tandfonline.com |

| Addition of polar substituents | Decreases lipophilicity | May improve solubility but could decrease membrane permeability | mdpi.com |

| Addition of non-polar substituents | Increases lipophilicity | May improve membrane permeability but could decrease solubility | mdpi.com |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. ujpronline.com For piperazine derivatives, pharmacophore models can guide the design of new analogues with improved potency and selectivity. acs.org

A typical pharmacophore model for piperazine-based ligands might include features such as a basic nitrogen atom, hydrophobic regions, and hydrogen bond donors or acceptors, all arranged in a specific spatial orientation. nih.govresearchgate.net For example, a pharmacophore model for sigma-1 receptor ligands suggests the presence of two hydrophobic pockets linked by a central basic group. nih.gov

Once a pharmacophore model has been established, it can be used in lead optimization strategies. This involves designing and synthesizing new molecules that fit the pharmacophore model while also having improved ADME properties. researchgate.net For instance, if a model indicates that a specific region of the molecule is not interacting with the target, that region can be modified or removed to improve binding affinity or other properties. Computational methods, such as molecular docking, can be used to predict how well a newly designed molecule will bind to the target before it is synthesized, saving time and resources. dntb.gov.ua

Lead optimization also involves fine-tuning the physicochemical properties of the lead compound, such as its lipophilicity and metabolic stability, to ensure that it can reach its target in the body and have the desired therapeutic effect. researchgate.net

Insights from Computational Docking Studies for Binding Models

Computational docking studies have become an indispensable tool in modern drug design, offering profound insights into the binding modes of ligands and guiding the synthesis of more potent and selective analogues. For derivatives of 3-benzyl-1-methylpiperazine, these in silico methods have been instrumental in elucidating the molecular interactions that govern their affinity and activity at various biological targets. By simulating the interaction between the ligand and the three-dimensional structure of a target protein, researchers can predict binding conformations, estimate binding affinities, and identify key amino acid residues involved in the interaction.

Molecular docking analyses of piperazine-containing compounds have consistently highlighted the critical role of specific structural features in receptor binding. For instance, in studies on histamine (B1213489) H4 receptor (H4R) ligands, a flexible alignment model was used to design and evaluate a series of quinoxaline (B1680401) derivatives. semanticscholar.org This approach identified 2-(4-methylpiperazin-1-yl)quinoxaline as a promising lead structure. semanticscholar.org Further modeling suggested that substituting the quinoxaline core with an additional aromatic group, such as a benzyl (B1604629) moiety, could allow the ligand to occupy a crucial aromatic pocket within the receptor's binding site. semanticscholar.orgacs.org

The binding model for these analogues typically involves several key interactions. The N-methylpiperazine group is often positioned to interact with specific residues, while the benzyl group extends into a hydrophobic pocket. A superposition of a 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline with other H4R ligands revealed that the N-methylpiperazine moieties of different active compounds could occupy the same space, indicating a conserved binding orientation for this fragment. semanticscholar.org The benzyl group of this analogue was shown to fit into an aromatic pocket, which is a common feature in the binding of various ligands to the H4R. semanticscholar.orgacs.org